4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide 4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2640815-06-9
VCID: VC11841005
InChI: InChI=1S/C15H19N3O4/c16-14(19)13-7-11(1-4-17-13)22-12-8-18(9-12)15(20)10-2-5-21-6-3-10/h1,4,7,10,12H,2-3,5-6,8-9H2,(H2,16,19)
SMILES: C1COCCC1C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N
Molecular Formula: C15H19N3O4
Molecular Weight: 305.33 g/mol

4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

CAS No.: 2640815-06-9

VCID: VC11841005

Molecular Formula: C15H19N3O4

Molecular Weight: 305.33 g/mol

* For research use only. Not for human or veterinary use.

4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide - 2640815-06-9

Description

Structural Overview

The compound's structure can be broken down into three key components:

  • Pyridine-2-carboxamide: A pyridine ring substituted with a carboxamide group at position 2.

  • Azetidin-3-yloxy linker: A four-membered azetidine ring attached via an oxygen atom to the pyridine scaffold.

  • Oxane-4-carbonyl group: A six-membered tetrahydropyran (oxane) ring functionalized with a carbonyl group at position 4.

Molecular Formula and Key Features

  • Molecular Formula: C14H18N2O4

  • Functional Groups:

    • Amide (-CONH2)

    • Ether (-O-)

    • Carbonyl (-C=O)

This hybrid structure combines rigidity from the azetidine ring with flexibility from the oxane moiety, making it a unique scaffold for pharmaceutical or material science applications.

Synthesis Pathways

While specific synthetic routes for this compound are not directly available in the literature, analogous methods can be inferred from related compounds:

General Synthetic Approach

  • Formation of Pyridine-2-carboxamide:

    • Pyridine derivatives can be functionalized at position 2 using carboxylic acid derivatives or nitrile hydrolysis.

  • Azetidine Functionalization:

    • Azetidines are typically synthesized via cyclization reactions involving β-amino alcohols or β-haloamines.

    • The azetidine ring is then linked to the pyridine scaffold through nucleophilic substitution using an oxygen-based leaving group.

  • Oxane Incorporation:

    • Oxane rings are introduced via cyclization of diols or epoxides.

    • Functionalization at position 4 with a carbonyl group can be achieved through selective oxidation or acylation.

Challenges

The synthesis of such a complex molecule requires precise control over regioselectivity and stereochemistry, particularly for the azetidine and oxane rings.

Potential Applications

Based on its structural features and comparison with related compounds, 4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide may have applications in:

Pharmaceutical Development

The compound's heterocyclic framework is common in drug design due to its ability to interact with biological targets. Possible activities include:

  • Antimicrobial properties: Azetidines are known for their bioactivity against bacterial and fungal pathogens.

  • Anti-inflammatory effects: Pyridine derivatives often exhibit anti-inflammatory activity.

  • Enzyme inhibition: The carboxamide group may act as a hydrogen bond donor/acceptor in enzyme binding sites.

Material Science

The rigid yet flexible structure could make it suitable for:

  • Polymer precursors

  • Supramolecular assembly components

Table: Comparison with Related Compounds

Compound ClassStructural SimilarityReported Activity
Azetidine derivativesFour-membered nitrogen-containing ringAntimicrobial, anticancer
Pyridine-based carboxamidesPyridine ring with amide functionalityAnti-inflammatory, kinase inhibition
Oxane-containing moleculesSix-membered oxygen-containing ringAntiviral, drug delivery systems
CAS No. 2640815-06-9
Product Name 4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
Molecular Formula C15H19N3O4
Molecular Weight 305.33 g/mol
IUPAC Name 4-[1-(oxane-4-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide
Standard InChI InChI=1S/C15H19N3O4/c16-14(19)13-7-11(1-4-17-13)22-12-8-18(9-12)15(20)10-2-5-21-6-3-10/h1,4,7,10,12H,2-3,5-6,8-9H2,(H2,16,19)
Standard InChIKey CSXCBCHOQYBFSV-UHFFFAOYSA-N
SMILES C1COCCC1C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N
Canonical SMILES C1COCCC1C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N
PubChem Compound 154831115
Last Modified Nov 23 2023

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